molecular formula C21H23N5O4S B2524550 N'-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-N-(3-methoxypropyl)ethanediamide CAS No. 1021023-69-7

N'-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-N-(3-methoxypropyl)ethanediamide

Cat. No.: B2524550
CAS No.: 1021023-69-7
M. Wt: 441.51
InChI Key: MFZAQSXAALSEGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4-{5-[(4-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-N-(3-methoxypropyl)ethanediamide is a synthetic small molecule characterized by a 1,3,4-thiadiazole core substituted with a 4-methoxyphenylamino group and a phenyl ring linked to an ethanediamide moiety.

Properties

IUPAC Name

N'-[4-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]phenyl]-N-(3-methoxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S/c1-29-13-3-12-22-18(27)19(28)23-15-6-4-14(5-7-15)20-25-26-21(31-20)24-16-8-10-17(30-2)11-9-16/h4-11H,3,12-13H2,1-2H3,(H,22,27)(H,23,28)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZAQSXAALSEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=O)NC1=CC=C(C=C1)C2=NN=C(S2)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-N-(3-methoxypropyl)ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the formation of the thiadiazole ring through the reaction of a hydrazine derivative with a carbon disulfide derivative, followed by cyclization. The methoxyphenyl group is introduced via nucleophilic substitution reactions, and the final ethanediamide moiety is attached through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-N-(3-methoxypropyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-N-(3-methoxypropyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-N-(3-methoxypropyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The thiadiazole ring and methoxyphenyl group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparisons

Core Heterocycle and Substitutions
The compound shares a 1,3,4-thiadiazole core with multiple derivatives in the evidence. Key structural variations and their implications are outlined below:

Compound Name Core Structure Key Substituents Functional Impact Reference
N'-(4-{5-[(4-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-N-(3-methoxypropyl)ethanediamide 1,3,4-Thiadiazole 4-Methoxyphenylamino, ethanediamide, methoxypropyl Enhanced solubility, potential CNS activity N/A
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole Chlorobenzylidene, 4-methylphenyl Insecticidal/fungicidal activity
5-(3-Phenylpropyl)-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-amine (IX) 1,3,4-Thiadiazole Phenylpropyl, 4-methoxyphenyl Moderate yield (68%), IR/NMR characterized
N-[2-(4-Fluorophenyl)-...-3-yl]-N′-(3-methoxypropyl)ethanediamide Thieno[3,4-c]pyrazol Fluoroaryl, ethanediamide, methoxypropyl Potential kinase inhibition

Key Observations :

  • Methoxy Groups : The 4-methoxyphenyl and 3-methoxypropyl groups in the target compound contrast with the chlorobenzylidene () and phenylpropyl () substituents. Methoxy groups generally improve solubility and metabolic stability .
  • Ethanediamide Linkage : Present in both the target compound and ’s derivative, this group may facilitate hydrogen bonding with biological targets, such as enzymes or receptors .

Spectroscopic Data :

  • FT-IR peaks for thiadiazole derivatives (e.g., 1555 cm⁻¹ for C=N in ) align with the target compound’s expected spectral profile.
  • ¹H-NMR signals for methoxypropyl (~3.3 ppm) and aromatic protons (~6.8–7.5 ppm) are consistent across analogs .
Pharmacological Comparisons

Biological Activities
While direct data for the target compound are lacking, insights can be drawn from structurally related molecules:

Antimicrobial Activity : Thiadiazoles with halogenated aryl groups (e.g., ’s chlorobenzylidene derivative) exhibit fungicidal and insecticidal effects, attributed to electron-withdrawing substituents enhancing membrane disruption .

Neuropharmacological Potential: The ethanediamide and methoxypropyl groups in the target compound resemble features of dual-acting cholinesterase inhibitors (), suggesting possible CNS applications.

Kinase Inhibition: ’s ethanediamide-containing thienopyrazol derivative implies that the target compound’s amide linkage may interact with ATP-binding pockets in kinases .

Structure-Activity Relationships (SAR) :

  • Electron-Donating Groups : Methoxy substituents (target compound, ) may reduce cytotoxicity compared to electron-withdrawing groups (e.g., chlorine in ).
  • Ethanediamide vs.

Q & A

Q. What are the optimal synthetic conditions for preparing N'-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-N-(3-methoxypropyl)ethanediamide?

  • Methodological Answer : The synthesis of 1,3,4-thiadiazole derivatives typically involves multi-step reactions. Key steps include:
  • Using phosphorus oxychloride (POCl₃) as a cyclizing agent under reflux conditions (90°C, 3 hours) to form the thiadiazole core .
  • Employing coupling agents like EDC/HOBt for amide bond formation and optimizing solvent systems (e.g., DMF or DCM) to enhance yield .
  • Monitoring reaction progress via TLC and adjusting pH (e.g., ammonia solution) to precipitate intermediates .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and hydrogen/carbon environments .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography (if applicable): Resolves stereochemistry and crystal packing .

Q. How can researchers screen the compound's biological activity in preliminary studies?

  • Methodological Answer :
  • Anticancer assays : Use cell lines (e.g., MDA-MB-231, PC3) for cytotoxicity screening via MTT or SRB assays, comparing IC₅₀ values against controls .
  • Antimicrobial testing : Perform disk diffusion or microdilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiadiazole or phenyl rings) influence bioactivity?

  • Methodological Answer :
  • Electron-withdrawing groups (e.g., Cl, CF₃) enhance electrophilicity, improving enzyme inhibition (e.g., tyrosine kinases) .
  • Methoxy groups increase lipophilicity, affecting membrane permeability and target binding .
  • Use SAR studies to systematically replace substituents and compare activity via dose-response curves .

Q. What experimental approaches elucidate the compound's mechanism of action?

  • Methodological Answer :
  • Kinase inhibition assays : Measure IC₅₀ against targets like Abl/Src kinases using fluorescence polarization .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., EGFR) using software like AutoDock .
  • Western blotting : Validate downstream effects (e.g., apoptosis markers like caspase-3) in treated cell lines .

Q. How can researchers resolve contradictions in bioactivity data across similar compounds?

  • Methodological Answer :
  • Comparative structural analysis : Overlay crystallographic data or docking poses to identify key binding residues .
  • Replicate assays under standardized conditions (e.g., pH, serum concentration) to minimize variability .
  • Use meta-analysis of published IC₅₀ values to identify outliers and validate trends .

Q. What strategies improve the compound's solubility for in vivo studies?

  • Methodological Answer :
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility .
  • Co-solvent systems : Use PEG-400 or cyclodextrins in formulations .
  • Salt formation : React with HCl or sodium bicarbonate to generate ionizable derivatives .

Q. How do researchers assess the compound's stability under physiological conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions, followed by HPLC analysis .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability across a temperature gradient (25–300°C) .

Q. What methods validate the compound's enzyme inhibition specificity?

  • Methodological Answer :
  • Selectivity panels : Test against a kinase panel (e.g., 50+ kinases) to identify off-target effects .
  • ATP-competitive assays : Use labeled ATP analogs (e.g., [γ-³²P]ATP) to confirm competitive binding .

Q. How can multi-step synthesis challenges (e.g., low yield in final steps) be addressed?

  • Methodological Answer :
  • Intermediate purification : Use column chromatography after each step to remove side products .
  • Microwave-assisted synthesis : Reduce reaction time and improve yield for temperature-sensitive steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.